molecular formula C14H21BO3 B3351363 3-Methoxy-2-methylphenylboronic acid pinacol ester CAS No. 351456-69-4

3-Methoxy-2-methylphenylboronic acid pinacol ester

Cat. No. B3351363
M. Wt: 248.13 g/mol
InChI Key: WFZZMEOXDLWFHI-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylphenylboronic acid pinacol ester is a boronic acid derivative . It is a highly valuable building block in organic synthesis . The molecular formula of this compound is C13H19BO3 .


Synthesis Analysis

Pinacol boronic esters, including 3-Methoxy-2-methylphenylboronic acid pinacol ester, are synthesized using various borylation approaches . Protodeboronation of these esters is not well developed, but catalytic protodeboronation utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-methylphenylboronic acid pinacol ester is represented by the formula C13H19BO3 . This compound has a molecular weight of 234.10 .


Chemical Reactions Analysis

Pinacol boronic esters, including 3-Methoxy-2-methylphenylboronic acid pinacol ester, are used in many chemical reactions. They are particularly important in the Suzuki–Miyaura coupling . They can also be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

3-Methoxy-2-methylphenylboronic acid pinacol ester is a liquid at room temperature . It has a refractive index of 1.502 and a density of 1.028 g/mL at 25 °C .

Scientific Research Applications

Polymer Synthesis and Modification

  • Hyperbranched Polythiophene Synthesis : A study by Segawa, Higashihara, and Ueda (2013) demonstrated the synthesis of hyperbranched polythiophene with a nearly 100% degree of branching using the catalyst-transfer Suzuki–Miyaura coupling reaction. This process involved the use of an AB2 monomer containing the phenyl boronic acid pinacol ester, which led to a nearly defect-free polymer, showcasing the utility of boronic esters in creating complex polymer architectures (Segawa, Higashihara, & Ueda, 2013).
  • Controlled Polymer End Groups : Nojima et al. (2016) reported on the Suzuki–Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester), highlighting the role of 3-Methoxy-2-methylphenylboronic acid pinacol ester in affording π-conjugated polymers with boronic acid (ester) moieties at both ends. This method allows for precise control over the polymer's end groups, enhancing its functionality and potential applications in materials science (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).

Organic Synthesis and Catalysis

  • Cross-Coupling Reactions : Takagi, Takahashi, Ishiyama, and Miyaura (2002) explored the synthesis of 1-alkenylboronic acid pinacol esters through palladium-catalyzed cross-coupling reactions, demonstrating the versatility of boronic esters in organic synthesis. This study highlighted the efficient synthesis of unsymmetrical 1,3-dienes, showcasing the ester's role in facilitating complex organic transformations (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
  • Arylation of Cinnamyloxyphenylboronic Acid Pinacol Esters : Watanabe, Mino, Abe, Kogure, and Sakamoto (2014) investigated the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, leading to 1,3-diarylpropene derivatives. This research demonstrates the utility of boronic esters in selective coupling reactions, contributing to the development of novel arylation methodologies (Watanabe, Mino, Abe, Kogure, & Sakamoto, 2014).

Materials Science and Photoluminescence

  • Phosphorescent Properties : Shoji et al. (2017) uncovered that simple arylboronic esters, including phenylboronic acid pinacol ester derivatives, exhibit phosphorescence at room temperature in the solid state. This serendipitous finding suggests new avenues for designing phosphorescent materials without heavy atoms, expanding the applications of boronic esters in optoelectronic devices (Shoji et al., 2017).

Drug Delivery and Responsive Materials

  • ROS-Responsive Drug Delivery : Zhang, Chen, Xiao, Zhuang, and Chen (2017) synthesized a phenylboronic ester-linked PEG-lipid conjugate for hydrogen peroxide-responsive drug delivery. The study highlights the potential of boronic esters in creating stimuli-responsive drug delivery systems that can precisely control the release of therapeutic agents in response to specific biological triggers (Zhang, Chen, Xiao, Zhuang, & Chen, 2017).

Safety And Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should also be avoided . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions of research on 3-Methoxy-2-methylphenylboronic acid pinacol ester could involve further development of its synthesis methods, particularly the protodeboronation process . Additionally, its use in the synthesis of other complex organic compounds could be explored further .

properties

IUPAC Name

2-(3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-11(8-7-9-12(10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZZMEOXDLWFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methylphenylboronic acid pinacol ester

CAS RN

351456-69-4
Record name 2-(3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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